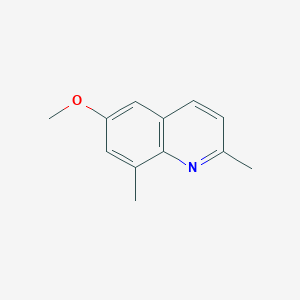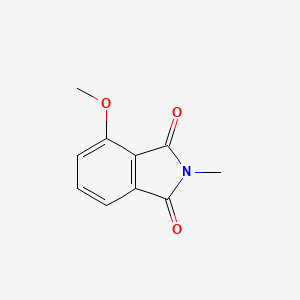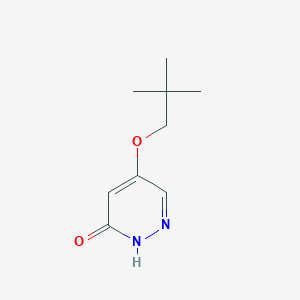
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a dihydronaphthalene backbone. The stereochemistry of the compound, denoted by the (1R,2R) configuration, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding naphthalene derivative, followed by the introduction of the methoxy and methyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a useful tool for understanding receptor-ligand interactions and developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving chiral interactions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2R)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol include other chiral dihydronaphthalene derivatives, such as:
- (1S,2S)-2-Methoxy-4-methyl-1,2-dihydronaphthalen-1-ol
- (1R,2R)-2-Methoxy-1,2-dihydronaphthalen-1-ol
- (1R,2R)-4-Methyl-1,2-dihydronaphthalen-1-ol
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, selectivity, and biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1R,2R)-2-methoxy-4-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O2/c1-8-7-11(14-2)12(13)10-6-4-3-5-9(8)10/h3-7,11-13H,1-2H3/t11-,12-/m1/s1 |
Clé InChI |
IVYKWQXEAVMNQX-VXGBXAGGSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H](C2=CC=CC=C12)O)OC |
SMILES canonique |
CC1=CC(C(C2=CC=CC=C12)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


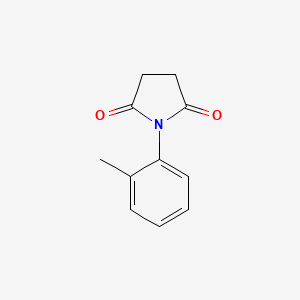



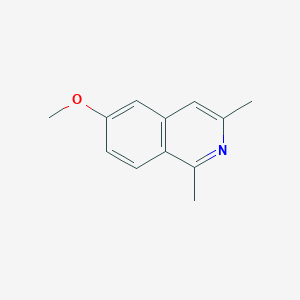


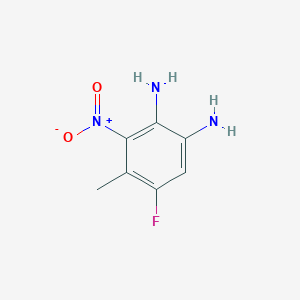

![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
